3,7,11,15-tetramethyl-2E-hexadecenal

Chemical ecology Species-specific semiochemicals Orthoptera pheromones

3,7,11,15-Tetramethyl-2E-hexadecenal (CAS 13754-69-3), also designated (2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enal and commonly referred to as phytal or phytenal, is an acyclic diterpenoid aldehyde with molecular formula C₂₀H₃₈O and a molecular mass of 294.52 g/mol. It belongs to the class of acyclic diterpenoids—compounds constructed from four consecutive isoprene units lacking a cyclic structure—and carries a single aldehyde functional group at the C-1 position conjugated with a C-2/C-3 double bond.

Molecular Formula C20H38O
Molecular Weight 294.5 g/mol
CAS No. 13754-69-3
Cat. No. B1255558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7,11,15-tetramethyl-2E-hexadecenal
CAS13754-69-3
Synonyms3,7,11,15-tetramethylhexadec-2-enal
phytal
Molecular FormulaC20H38O
Molecular Weight294.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(=CC=O)C
InChIInChI=1S/C20H38O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15-19H,6-14H2,1-5H3/b20-15+
InChIKeyRAFZYSUICBQABU-HMMYKYKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7,11,15-Tetramethyl-2E-hexadecenal (Phytal): Chemical Identity, Classification, and Core Procurement Specifications


3,7,11,15-Tetramethyl-2E-hexadecenal (CAS 13754-69-3), also designated (2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enal and commonly referred to as phytal or phytenal, is an acyclic diterpenoid aldehyde with molecular formula C₂₀H₃₈O and a molecular mass of 294.52 g/mol [1]. It belongs to the class of acyclic diterpenoids—compounds constructed from four consecutive isoprene units lacking a cyclic structure—and carries a single aldehyde functional group at the C-1 position conjugated with a C-2/C-3 double bond [2]. Naturally occurring in green vegetables and New Zealand spinach (Tetragonia tetragonoides), phytal is biosynthetically derived from chlorophyll via oxidation of the diterpene alcohol phytol during leaf senescence and abiotic stress [3]. With two stereogenic centers at C-7 and C-11 and E/Z stereochemistry at the C-2 double bond, the compound exists as multiple diastereomers, with the (2E,7R,11R) configuration representing the naturally predominant form [1].

1
Chiral (2E,7R,11R) acyclic diterpenoid aldehyde for pheromone research
2
α,β-unsaturated aldehyde group enables protein Schiff base interaction studies
3
Naturally derived from plant chlorophyll catabolism; analytical marker for phytol oxidation

Why 3,7,11,15-Tetramethyl-2E-hexadecenal Cannot Be Interchanged with Phytol, Saturated Analogs, or Alternative Long-Chain Aldehydes


Substituting 3,7,11,15-tetramethyl-2E-hexadecenal with its closest structural analogs—including the alcohol precursor phytol (CAS 150-86-7), the saturated hydrogenated derivative, the (Z)-isomer, or other long-chain aldehydes such as phytanal and pristanal—introduces quantifiable functional losses that undermine experimental reproducibility and application outcomes. The aldehyde group of phytal confers a distinct chemical reactivity profile absent in phytol: it forms covalent Schiff base adducts with protein amino groups, a mechanism implicated in its cellular toxicity and signaling function that the alcohol cannot recapitulate [1]. Conversely, hydrogenation of the C-2 double bond abolishes behavioral activity entirely in olfactometer bioassays, demonstrating that both the unsaturation and the aldehyde moiety are pharmacophoric requirements [2]. Stereochemistry at C-7 and C-11 further dictates biological potency, with the natural (R,R) configuration showing markedly superior electrophysiological and behavioral activity relative to the (S,S), (R,S), and (S,R) diastereomers [3]. These multidimensional structure-activity constraints render generic substitution scientifically invalid for applications requiring pheromone activity, plant metabolic tracing, or aldehyde-specific biochemical probing.

Phytal (aldehyde)
Phytol (alcohol)
Lacks reactive aldehyde; cannot form Schiff base adducts with proteins
Phytal (C-2 unsaturated)
Hydrogenated phytal
Saturation abolishes behavioral activity in olfactometer bioassays
(R,R)-phytal
Other diastereomers (S,S; R,S; S,R)
Reduced electrophysiological response; no significant behavioral attraction

Quantitative Evidence Guide: Head-to-Head Differentiation of 3,7,11,15-Tetramethyl-2E-hexadecenal from Closest Analogs


Species-Specific Production: Phytal Is Absent in Habitat-Sharing Congeneric Locust Species

Both (E)- and (Z)-isomers of phytal were detected exclusively in male Dociostaurus maroccanus volatiles and were demonstrated to be entirely absent from the headspace of two closely related, habitat-sharing species—Dociostaurus jagoi and Calliptamus wattenwylianus—under identical collection and GC-MS analytical conditions [1]. This binary presence/absence pattern constitutes a species-specific chemical signature that cannot be replicated by any other long-chain aldehyde, including the co-released tetradecanal and hexadecanal, which lack evidence of pheromonal function [1].

Species emission specificity
Head-to-head
Detected exclusively in D. maroccanus males; absent in D. jagoi and C. wattenwylianus
Species-specific volatile marker for D. maroccanus
Binary presence/absence under identical GC-MS conditions
Chemical ecology Species-specific semiochemicals Orthoptera pheromones

Hydrogenated Phytal Is Behaviorally Inert: C-2 Unsaturation Is a Pharmacophoric Requirement

In two-choice olfactometer bioassays, both male and female D. maroccanus significantly preferred the airstream enriched with racemic phytal over the solvent control. In contrast, hydrogenated phytal (saturated at the C-2 position, eliminating the α,β-unsaturated aldehyde system) was behaviorally inert, eliciting no preference over the control stream [1]. This direct within-study comparison establishes that the conjugated aldehyde functionality is both necessary and sufficient for behavioral activity, and that the saturated analog—despite identical chain length and branching pattern—is functionally inactive in this ecologically relevant bioassay.

C-2 unsaturation requirement
Head-to-head
Racemic phytal attracted both sexes; hydrogenated phytal elicited no preference (behaviorally inert)
Conjugated aldehyde necessary for pheromone bioactivity
Two-choice olfactometer; same dose tested
Structure-activity relationship Pheromone olfactometry Behavioral bioassay

Diastereomer-Dependent Activity: (R,R)-Phytal Is the Most Active Stereoisomer in Electrophysiological and Behavioral Assays

The four diastereomers of (E)-phytal were synthesized enantioselectively and tested head-to-head in electroantennographic (EAG) recordings and double-choice Y-olfactometer behavioral assays using D. maroccanus adults [1]. (R,R)-phytal elicited the strongest EAG responses from female antennae and was the only diastereomer to significantly attract females in the Y-olfactometer, confirming the natural (2E,7R,11R) configuration as the biologically relevant stereoisomer. The (S,S), (R,S), and (S,R) diastereomers showed reduced or non-significant activity in at least one assay modality [1].

Diastereomer activity ranking
Head-to-head
(R,R) > (R,S) ≈ (S,R) > (S,S) in EAG amplitude and behavioral attraction
(R,R) enantiomer shows highest activity
Only (R,R)-phytal significantly attracted females at 200 μg
Chiral pheromone Enantioselective synthesis Electroantennography

Phytenal Dominates the Plant Long-Chain Aldehyde Profile: Phytanal and Pristanal Are Barely Detectable

GC-MS quantification of long-chain aldehydes in Arabidopsis thaliana leaf extracts, following methoxylamine derivatization and solid-phase extraction purification, identified phytenal as the predominant long-chain aldehyde species. In contrast, the structurally related branched-chain aldehydes phytanal and pristanal were barely detectable under identical analytical conditions [1]. The GC-MS method achieved a detection limit of 0.05 nmol (signal-to-noise ratio 3:1), with linear quantification across 0.25–50 nmol (r² = 0.996) and a recovery of 84.6% [1]. This quantitative dominance establishes phytenal as the authentic and primary intermediate of phytol catabolism in plants, while phytanal and pristanal represent minor or negligible metabolic branches.

Leaf aldehyde dominance
Head-to-head
Phytenal predominant long-chain aldehyde in Arabidopsis leaves; phytanal and pristanal barely detectable
Primary leaf chlorophyll degradation marker
LOD 0.05 nmol; linear range 0.25–50 nmol; recovery 84.6%
Plant chlorophyll catabolism Aldehyde quantification GC-MS metabolomics

Aldehyde-Protein Reactivity: Phytenal Forms Covalent Adducts with Amino Groups, a Mechanism Absent in Phytol

Phytenal possesses a highly reactive α,β-unsaturated aldehyde group capable of forming covalent Schiff base bonds with the amino groups of proteins, a chemical property explicitly identified as the molecular basis for its cellular toxicity [1]. In contrast, the alcohol precursor phytol (CAS 150-86-7) lacks this electrophilic reactivity and does not form such protein adducts. This functional-group-dependent reactivity difference is underscored by the plant's metabolic strategy: phytenal content is actively maintained at low basal levels, presumably to minimize protein damage, and phytenal accumulation is tightly controlled through competition with alternative metabolic pathways (tocopherol and fatty acid phytyl ester biosynthesis) [1].

Aldehyde-protein reactivity
Class-level inference
Phytenal forms covalent Schiff base adducts via α,β-unsaturated carbonyl; phytol cannot
Electrophilic reactivity context for protein modification studies
Functional group chemistry inference; direct adduct quantification not reported
Protein carbonylation Reactive aldehyde toxicity Phytol metabolism

Proven Application Scenarios for 3,7,11,15-Tetramethyl-2E-hexadecenal Based on Quantitative Differential Evidence


Species-Specific Monitoring and Mating Disruption of the Moroccan Locust (Dociostaurus maroccanus)

Phytal is the only identified male-produced candidate sex pheromone component specific to D. maroccanus, absent in co-occurring species D. jagoi and C. wattenwylianus [1]. Its (R,R) diastereomer elicits the strongest EAG and behavioral responses, making enantiomerically pure (2E,7R,11R)-phytal the required standard for developing field-deployable pheromone lures, monitoring traps, or mating-disruption formulations targeting this polyphagous agricultural pest [2].

Plant Phytol Catabolism Tracing and Chlorophyll Degradation Biomarker Studies

As the quantitatively dominant long-chain aldehyde in plant leaves during senescence and abiotic stress—with phytanal and pristanal barely detectable by validated GC-MS methods (LOD 0.05 nmol, linear range 0.25–50 nmol, recovery 84.6%)—phytenal serves as the analytically authenticated biomarker for phytol oxidation and chlorophyll breakdown in Arabidopsis and other plant models [3].

Reactive Aldehyde-Protein Interaction and Cellular Toxicity Mechanism Studies

Phytenal's α,β-unsaturated aldehyde group enables covalent Schiff base formation with protein amino groups—a reactivity absent in phytol—making it the compound of choice for investigating reactive carbonyl species biology, protein carbonylation, and the metabolic containment strategies plants employ to manage aldehyde toxicity during chlorophyll turnover [3].

Chiral Pheromone Structure-Activity Relationship (SAR) and Olfaction Research

With four diastereomers showing a clear activity hierarchy—(R,R) > (R,S) ≈ (S,R) > (S,S) in both EAG amplitude and behavioral attraction—phytal provides a well-characterized chiral probe for studying stereochemical coding in insect olfaction, odorant receptor ligand specificity, and the evolutionary significance of enantiomeric pheromone blends [2].

Application
Selection Property
Validation Focus
Moroccan locust pheromone monitoring studies
Species-specific volatile emission pattern
Enantiopure (2E,7R,11R) behavioral activity
Plant chlorophyll degradation & phytol oxidation tracing
Quantitatively dominant leaf long-chain aldehyde
GC-MS analytical validation under stress conditions
Reactive carbonyl species & protein modification research
α,β-unsaturated aldehyde electrophile
Schiff base adduct formation vs. alcohol control
Insect chiral pheromone structure-activity studies
Diastereomer activity hierarchy
EAG and behavioral assay ranking
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